3-Cyclopropoxy-4-iodobenzenesulfonamide
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Overview
Description
3-Cyclopropoxy-4-iodobenzenesulfonamide is a chemical compound with the molecular formula C9H10INO3S and a molecular weight of 339.15 g/mol . It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-iodobenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with cyclopropyl alcohol in the presence of a base . The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the cyclopropoxy group, resulting in the formation of the desired product. The reaction conditions usually include the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzenesulfonamides.
Oxidation Reactions: Formation of carbonyl compounds.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
3-Cyclopropoxy-4-iodobenzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the presence of the iodine atom and cyclopropoxy group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
3-Cyclopropoxy-4-iodobenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-Iodobenzenesulfonamide: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
4-Nitrophenylsulfonyltryptophan: Contains a nitro group and tryptophan moiety, leading to distinct biological activities.
Pyrrolobenzosulfonamide: Contains a pyrrole ring, which affects its photophysical and complexation properties.
The uniqueness of this compound lies in the combination of the cyclopropoxy group, iodine atom, and sulfonamide moiety, which imparts specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H10INO3S |
---|---|
Molecular Weight |
339.15 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C9H10INO3S/c10-8-4-3-7(15(11,12)13)5-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13) |
InChI Key |
DEPXTOLZYRVEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)I |
Origin of Product |
United States |
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